![molecular formula C18H19FN2O4S B2403460 N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline CAS No. 1024793-19-8](/img/structure/B2403460.png)
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline, also known as TBNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNFA is a highly reactive compound that can be synthesized using various methods.
Scientific Research Applications
Fluorinated Organic Paramagnetic Building Blocks
Fluorinated organic paramagnetic building blocks, like N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-iodobenzene and N-tert-butyl-N-oxyamino-2,3,5,6-tetrafluoro-4-ethynylbenzene, are synthesized for use in cross-coupling reactions. These compounds have potential applications in materials science due to their unique physical properties, particularly in the formation of solid-state one-dimensional assemblies via halogen bonds (Politanskaya et al., 2020).
Radiochemical Synthesis
4-[18F]fluorophenyl ureas are synthesized using carbamate-4-nitrophenylesters as intermediates, demonstrating the utility of fluorinated compounds in radiochemical synthesis. Such compounds have applications in medicinal chemistry and radiopharmaceuticals, offering high radiochemical yields (Olma et al., 2006).
Sulfonated Derivative Synthesis
The synthesis of sulfonated derivatives of 4-Fluoroaniline demonstrates the chemical versatility of fluorinated anilines. These derivatives are valuable in various chemical synthesis processes, particularly in producing compounds with specific sulfonic acid functional groups (Courtin, 1982).
Electrophilic Fluorinating Reagents
N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is a novel electrophilic fluorinating reagent. It is used for enantioselective fluorination, enhancing the enantioselectivity of products, demonstrating the importance of fluorinated compounds in stereoselective chemical synthesis (Yasui et al., 2011).
Pesticide Synthesis
Fluorinated benzenesulfonyl chlorides, like 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, are crucial in synthesizing key intermediates for pesticide production. This highlights the role of fluorinated compounds in agricultural chemistry (Du et al., 2005).
properties
IUPAC Name |
N-[(Z)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-4-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2,3)13-4-10-16(11-5-13)26(24,25)17(21(22)23)12-20-15-8-6-14(19)7-9-15/h4-12,20H,1-3H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJNMPBMGGXTRC-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.